molecular formula C17H17N5O4S B11023226 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide

Cat. No.: B11023226
M. Wt: 387.4 g/mol
InChI Key: CZQSHUOMFFGUIH-UHFFFAOYSA-N
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Description

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrido[2,1-c][1,2,4]triazinone core with a sulfamoylbenzyl group, making it a subject of interest for researchers.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoylbenzyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,1-c][1,2,4]triazinone derivatives and sulfamoylbenzyl compounds. Compared to these, 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide stands out due to its unique combination of structural features, which confer specific reactivity and biological activity . Some similar compounds include:

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C17H17N5O4S/c18-27(25,26)13-6-4-12(5-7-13)11-19-16(23)9-8-14-17(24)22-10-2-1-3-15(22)21-20-14/h1-7,10H,8-9,11H2,(H,19,23)(H2,18,25,26)

InChI Key

CZQSHUOMFFGUIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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